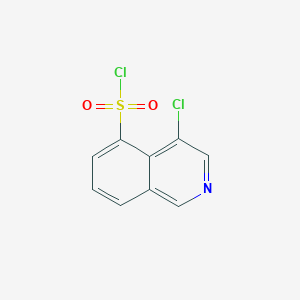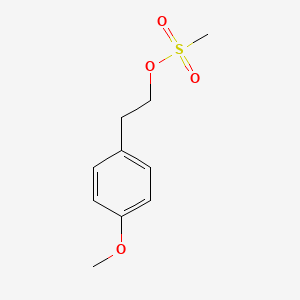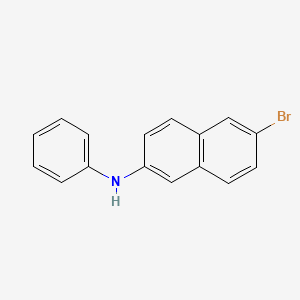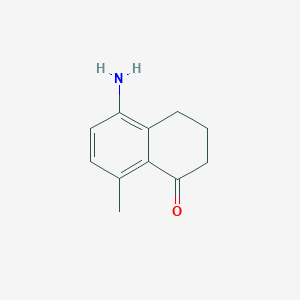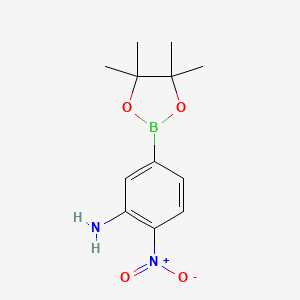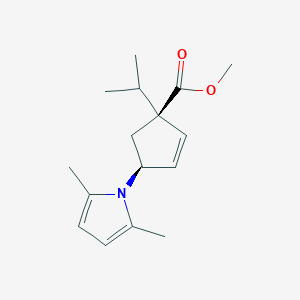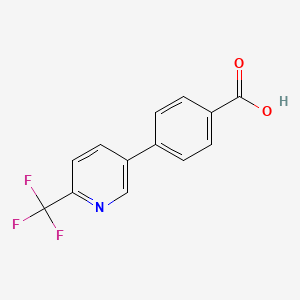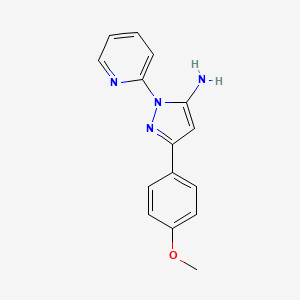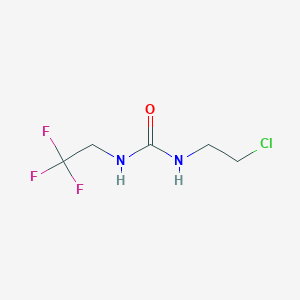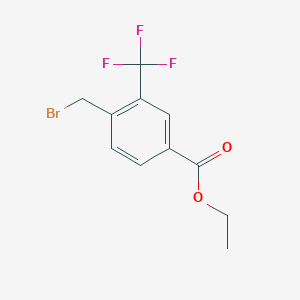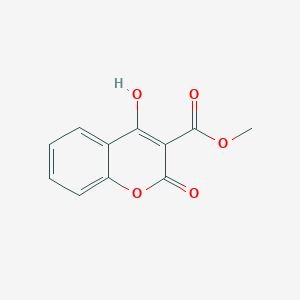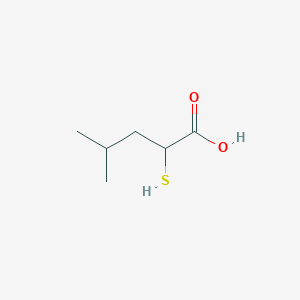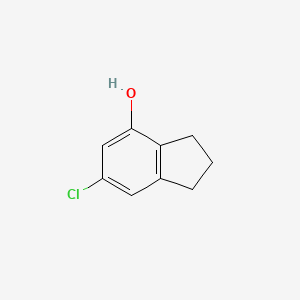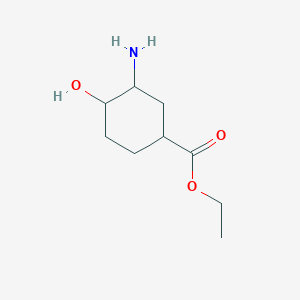
bismuth(III)-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bismuth(III)-oxide is a compound that features a bismuth ion in the +1 oxidation state bonded to an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
bismuth(III)-oxide compounds can be synthesized through various methods. One common approach involves the thermal decomposition of bismuth-containing precursors. For instance, bismuth mixed oxide powders can be prepared by the oxalate coprecipitation process, followed by thermal decomposition. This method involves the formation of a coprecipitate precursor, which is then subjected to thermal treatment to yield the desired bismuth oxide compound .
Industrial Production Methods
In industrial settings, the production of bismuth oxo compounds often involves high-temperature solid-state reactions. These methods typically require the mixing of bismuth-containing compounds with other reactants, followed by heating at elevated temperatures to induce the formation of the desired oxo compound. The specific conditions, such as temperature and reaction time, can vary depending on the desired product and its intended application .
Analyse Chemischer Reaktionen
Types of Reactions
bismuth(III)-oxide compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of bismuth, which can adopt multiple oxidation states.
Common Reagents and Conditions
Common reagents used in reactions involving bismuth(1+), oxo- compounds include reducing agents, such as hydrazine or sodium borohydride, and oxidizing agents, such as hydrogen peroxide or nitric acid. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from reactions involving bismuth(1+), oxo- compounds can include various bismuth-containing species, such as bismuth(III) oxides, bismuth halides, and organobismuth compounds. The specific products depend on the nature of the reactants and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
bismuth(III)-oxide compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the electrochemical reduction of carbon dioxide. These compounds exhibit high activity, selectivity, and stability, making them valuable for catalytic applications .
In biology and medicine, bismuth oxo compounds are explored for their potential therapeutic applications. For example, bismuth-based drugs are used to treat gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, bismuth oxo compounds are investigated for their potential use in cancer therapy, drug delivery, and diagnostic imaging .
In industry, bismuth oxo compounds are used in the production of pigments, superconductors, and sensors. Their unique electronic properties make them suitable for various technological applications .
Wirkmechanismus
The mechanism of action of bismuth(1+), oxo- compounds involves their ability to interact with various molecular targets and pathways. In biological systems, bismuth compounds can inhibit enzymes, disrupt intracellular processes, and interfere with metal ion homeostasis. For example, bismuth can bind to proteins and enzymes, inhibiting their activity and leading to the disruption of essential cellular functions .
Vergleich Mit ähnlichen Verbindungen
bismuth(III)-oxide compounds can be compared to other bismuth-containing compounds, such as bismuth(III) oxides and organobismuth compounds. While all these compounds contain bismuth, they differ in their oxidation states, chemical properties, and applications.
Similar Compounds
Bismuth(III) oxide: A common bismuth compound used in various applications, including catalysis and materials science.
Organobismuth compounds: These compounds contain bismuth bonded to organic groups and are used in organic synthesis and medicinal chemistry .
Uniqueness
This compound compounds are unique due to their specific oxidation state and the presence of the oxo ligand. This combination imparts distinct electronic properties and reactivity, making these compounds valuable for specialized applications in catalysis, medicine, and materials science .
Eigenschaften
CAS-Nummer |
62905-81-1 |
|---|---|
Molekularformel |
BiO+ |
Molekulargewicht |
224.980 g/mol |
IUPAC-Name |
oxobismuthanylium |
InChI |
InChI=1S/Bi.O/q+1; |
InChI-Schlüssel |
AFQPDONMRFOLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Bi+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


